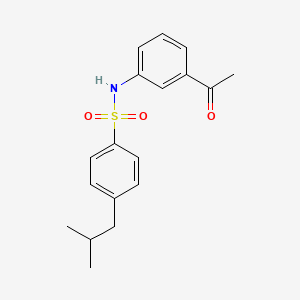![molecular formula C12H13BrN4 B5836437 2-[2-(2-bromophenyl)hydrazino]-4,6-dimethylpyrimidine](/img/structure/B5836437.png)
2-[2-(2-bromophenyl)hydrazino]-4,6-dimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-bromophenyl)hydrazino]-4,6-dimethylpyrimidine is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrimidine derivative that has been synthesized through various methods.
Mechanism of Action
The mechanism of action of 2-[2-(2-bromophenyl)hydrazino]-4,6-dimethylpyrimidine is not fully understood. However, it has been reported that this compound inhibits the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and repair. This inhibition leads to DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects
2-[2-(2-bromophenyl)hydrazino]-4,6-dimethylpyrimidine has been reported to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. Moreover, it has been reported to exhibit anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-[2-(2-bromophenyl)hydrazino]-4,6-dimethylpyrimidine in lab experiments is its potent cytotoxic activity against cancer cells. This makes it a promising candidate for the development of anticancer drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 2-[2-(2-bromophenyl)hydrazino]-4,6-dimethylpyrimidine. One of the potential directions is the development of novel drug delivery systems to improve its solubility and bioavailability. Moreover, further studies are needed to elucidate the mechanism of action of this compound and to identify its potential targets in cancer cells. Additionally, the development of derivatives of 2-[2-(2-bromophenyl)hydrazino]-4,6-dimethylpyrimidine with improved potency and selectivity is another potential direction for future research.
Conclusion
In conclusion, 2-[2-(2-bromophenyl)hydrazino]-4,6-dimethylpyrimidine is a promising compound that exhibits potent cytotoxic activity against cancer cells. Its mechanism of action involves the inhibition of topoisomerase II, which ultimately leads to DNA damage and apoptosis in cancer cells. Although this compound has several advantages for lab experiments, such as its potent cytotoxic activity, it also has limitations, such as its low solubility in water. Future research on 2-[2-(2-bromophenyl)hydrazino]-4,6-dimethylpyrimidine should focus on developing novel drug delivery systems, identifying its potential targets in cancer cells, and developing derivatives with improved potency and selectivity.
Synthesis Methods
The synthesis of 2-[2-(2-bromophenyl)hydrazino]-4,6-dimethylpyrimidine has been reported in several studies. One of the methods involves the reaction of 2,4-dimethylpyrimidine-5-carbonitrile with hydrazine hydrate and 2-bromoaniline in the presence of a catalyst. This method yields the desired product with a yield of around 70-80%. Another method involves the reaction of 2,4-dimethylpyrimidine-5-carbonitrile with hydrazine hydrate and 2-bromoacetophenone in the presence of a catalyst. This method also yields the desired product with a yield of around 70-80%.
Scientific Research Applications
2-[2-(2-bromophenyl)hydrazino]-4,6-dimethylpyrimidine has been extensively studied for its potential as an anticancer agent. Several studies have reported that this compound exhibits significant cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, it has been reported that 2-[2-(2-bromophenyl)hydrazino]-4,6-dimethylpyrimidine induces apoptosis in cancer cells by activating the caspase pathway.
properties
IUPAC Name |
1-(2-bromophenyl)-2-(4,6-dimethylpyrimidin-2-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4/c1-8-7-9(2)15-12(14-8)17-16-11-6-4-3-5-10(11)13/h3-7,16H,1-2H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKXOEZGLXESHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NNC2=CC=CC=C2Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-amino-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-6(5H)-one](/img/structure/B5836355.png)
![N~1~-cyclopropyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5836369.png)
![methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B5836376.png)
![N-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5836382.png)

![N-cyclopropyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5836407.png)

![4-[(4-ethylbenzyl)amino]phenol](/img/structure/B5836425.png)

![2-[(2-oxopropyl)thio]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B5836430.png)
![N-(3-chloro-2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5836434.png)


